5-Bromo-4-methyl-1H-1,2,3-triazole (CAS 805315-83-7) is a highly specialized bifunctional heterocyclic building block featuring a methyl group at the 4-position and a reactive bromine atom at the 5-position [1]. It is extensively utilized in medicinal chemistry and materials science as a stable, regioselective precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [2]. Its specific substitution pattern provides an optimal balance of steric bulk and electrophilic reactivity, making it a highly sought-after intermediate for synthesizing complex multi-ring pharmacophores without the hazards of running azide-alkyne cycloadditions at scale [1].
Substituting this compound with unsubstituted 1H-1,2,3-triazole or the isomeric 2-methyl-2H-1,2,3-triazole fails during downstream functionalization due to uncontrollable halogenation profiles [1]. Unsubstituted triazoles are prone to rapid over-bromination, exclusively yielding 4,5-dibrominated products that complicate selective single-site cross-coupling [1]. Furthermore, the 4-methyl group provides essential electronic properties that modulate the pKa of the triazole ring, preventing the excessive acidity and subsequent base-incompatibility seen in polyhalogenated analogs . Using generic dibrominated or unsubstituted analogs leads to poor regioselectivity, unwanted anionic salt formation under basic coupling conditions, or the need for excessive protecting group chemistry [1].
When subjected to electrophilic bromination, 4-methyl-1H-1,2,3-triazole cleanly yields the monobrominated target, 5-bromo-4-methyl-1H-1,2,3-triazole. In stark contrast, unsubstituted 1H-1,2,3-triazole brominates almost quantitatively to 4,5-dibromo-1H-1,2,3-triazole, and the monobromo intermediate cannot be trapped [1].
| Evidence Dimension | Monobrominated product isolation |
| Target Compound Data | Stable as 5-bromo-4-methyl-1H-1,2,3-triazole |
| Comparator Or Baseline | 1H-1,2,3-triazole (yields 4,5-dibromo-1H-1,2,3-triazole quantitatively) |
| Quantified Difference | 100% isolation of monobrominated species vs. 0% for unsubstituted baseline |
| Conditions | Standard electrophilic bromination conditions |
Buyers requiring a precise, single-site electrophile for sequential cross-coupling must select the 4-methyl variant, as unsubstituted triazoles inevitably over-brominate.
The position of the methyl group fundamentally alters the compound's processability. 4-Methyl-1H-1,2,3-triazole undergoes direct bromination without a catalyst to form the target compound. Conversely, the regioisomer 2-methyl-2H-1,2,3-triazole is significantly less reactive, requiring an iron catalyst, and exclusively yields 4,5-dibromo-2-methyl-2H-1,2,3-triazole, failing completely to produce a monobrominated analog [1].
| Evidence Dimension | Catalyst requirement and monobromination yield |
| Target Compound Data | Direct, catalyst-free monobromination |
| Comparator Or Baseline | 2-methyl-2H-1,2,3-triazole (0% monobrominated product; requires Fe catalyst) |
| Quantified Difference | Catalyst-free monobromination vs. mandatory Fe-catalyzed dibromination |
| Conditions | Electrophilic bromination with/without iron filings |
Procurement of the 1H-tautomer derivative is critical, as the 2H-isomer cannot be cleanly monobrominated even with transition metal catalysts.
The 4-methyl substitution significantly buffers the acidity of the triazole core compared to polyhalogenated alternatives. 4,5-Dibromo-1H-1,2,3-triazole is highly acidic with a pKa of 5.37, whereas 5-bromo-4-methyl-1H-1,2,3-triazole maintains a much higher predicted pKa of approximately 7.43 [1], . This prevents premature deprotonation under the basic conditions required for cross-coupling.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~7.43 |
| Comparator Or Baseline | 4,5-Dibromo-1H-1,2,3-triazole (pKa = 5.37) |
| Quantified Difference | ~2 orders of magnitude lower acidity |
| Conditions | Aqueous/organic basic coupling conditions |
The lower acidity of the 4-methyl variant prevents premature deprotonation and anionic catalyst poisoning under the basic conditions (e.g., K2CO3) standard in Suzuki couplings.
The stable 5-bromo position allows for direct arylation using arylboronic acids under Pd-catalysis, ideal for synthesizing diaryl-substituted triazole pharmacophores without the risk of bis-coupling seen in dibrominated analogs[1].
The 4-methyl-1H-1,2,3-triazole core acts as a crucial structural motif in developing katanin and tubulin dual inhibitors, where the methyl group provides necessary steric interactions in the binding pocket [2].
As a pre-functionalized building block, it bypasses the need for hazardous in-situ azide-alkyne cycloadditions (CuAAC) at scale, providing a safe, ready-to-couple triazole ring for industrial pharmaceutical manufacturing[1].